molecular formula C12H11NO3 B3001641 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 329698-13-7

2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3001641
CAS No.: 329698-13-7
M. Wt: 217.224
InChI Key: DPOPIOOTOIHQKS-UHFFFAOYSA-N
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Description

2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a unique structure that includes a but-3-en-2-yloxy group attached to the isoindoline core, making it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with but-3-en-2-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to attach the but-3-en-2-yloxy group to the isoindoline core. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce saturated or partially reduced compounds. Substitution reactions can lead to the formation of various substituted isoindoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a valuable candidate for drug development. Isoindoline derivatives are known for their diverse biological activities, including:

  • Anticancer Activity : Compounds similar to 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione have shown potential as PARP inhibitors, which are useful in targeting cancer cells by hindering their DNA repair mechanisms .

Biological Studies

Due to its unique chemical structure, this compound can be utilized as a tool in biological research:

  • Enzyme Interaction Studies : The compound can bind to specific enzymes or receptors, allowing researchers to study its effects on biological pathways and processes.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules:

  • Building Block for New Materials : Its reactivity allows it to be used in developing new polymers and materials with desired properties.

Industrial Applications

The compound is also relevant in industrial contexts:

  • Agrochemicals Production : It can be utilized in creating pesticides and herbicides due to its biological activity.
  • Dyes and Pigments : The unique structure allows for potential applications in dye synthesis.

Case Study 1: Anticancer Research

Research has indicated that isoindoline derivatives exhibit selective inhibition of PARP enzymes, making them promising candidates for cancer therapies. A study demonstrated that modifications of the isoindoline core can enhance potency against specific cancer types .

Case Study 2: Organic Synthesis Innovations

Recent advancements in synthetic methodologies have highlighted the efficiency of using continuous flow reactors for producing compounds like this compound. This method improves yield and reduces waste compared to traditional batch processes.

Mechanism of Action

The mechanism of action of 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: A closely related compound that serves as a precursor in the synthesis of 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione.

    But-3-en-2-yl acetate: Another compound featuring the but-3-en-2-yl group, used in different chemical contexts.

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Biological Activity

2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound classified as an isoindoline derivative. This class of compounds is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The unique structural features of this compound suggest potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound's IUPAC name is 2-but-3-en-2-yloxyisoindole-1,3-dione. Its molecular formula is C12H11NO3C_{12}H_{11}NO_3, and it features a but-3-en-2-yloxy group attached to the isoindoline core. This structure allows for various chemical reactions and biological interactions.

Biological Activity Overview

Research has indicated that isoindoline derivatives, including this compound, exhibit significant biological activities:

  • Anti-inflammatory Properties : Isoindoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have demonstrated that certain derivatives exhibit selective COX-2 inhibition, which is beneficial for reducing inflammation without affecting COX-1 activity significantly .
  • Antioxidant Activity : The compound and its derivatives have been reported to possess antioxidant properties, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is essential for protecting cells from oxidative stress and related diseases .
  • Enzyme Inhibition : Recent studies have highlighted the compound's ability to inhibit various enzymes such as xanthine oxidase and carbonic anhydrase isoenzymes (hCA I and hCA II). For instance, some derivatives showed IC50 values lower than established drugs like allopurinol .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Binding to Enzymes : The compound can bind to active sites of enzymes like COX and xanthine oxidase, modulating their activity. Molecular docking studies suggest strong interactions with key amino acids in these enzymes .
  • Regulation of Inflammatory Pathways : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins. Additionally, it may influence the expression of various cytokines involved in inflammation .

Case Studies

Several studies have explored the biological activity of isoindoline derivatives:

  • Cyclooxygenase Inhibition :
    • A study synthesized several new derivatives and tested their COX inhibitory activities. Some compounds demonstrated superior inhibition compared to meloxicam, a standard anti-inflammatory drug .
  • Oxidative Stress Scavenging :
    • Research indicated that isoindoline derivatives could effectively scavenge ROS and RNS. These findings suggest potential applications in treating oxidative stress-related conditions .
  • Enzyme Inhibition Studies :
    • Novel hybrid isoindole compounds were evaluated for their inhibitory effects on xanthine oxidase and carbonic anhydrase. One derivative exhibited IC50 values significantly lower than those of standard inhibitors .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:

Compound NameCOX Inhibition (IC50)Antioxidant ActivityEnzyme Inhibition (XO)
2-(but-3-en-2-yloxy)-2,3-dihydroisoindole< MeloxicamYesYes
Isoindoline Derivative A> MeloxicamModerateYes
Isoindoline Derivative BComparableYesNo

Properties

IUPAC Name

2-but-3-en-2-yloxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-3-8(2)16-13-11(14)9-6-4-5-7-10(9)12(13)15/h3-8H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOPIOOTOIHQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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